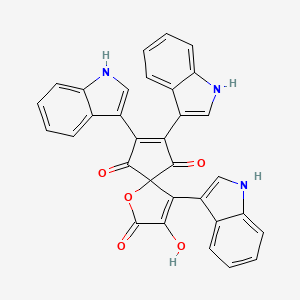
Pityriarubin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pityriarubin C is a natural product found in Malassezia furfur with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Respiratory Burst in Human Neutrophils : Pityriarubin C, along with other compounds isolated from the yeast Malassezia furfur, has been found to inhibit the respiratory burst in human neutrophils activated by various agents. This activity reflects its structural relationship to bisindolylmaleimides, known as protein kinase inhibitors (Krämer et al., 2005).
Potential Role in the Pathophysiology of Skin Conditions : The ability of Malassezia furfur, which produces Pityriarubin C, to convert tryptophan into various indole alkaloids correlates well with certain clinical features of pityriasis versicolor, suggesting a possible role in the disease's pathophysiology. This yeast is widely regarded as a causative agent of pityriasis versicolor, the most common skin mycosis in humans (Krämer et al., 2005).
Suppression of Immune Response : Pityriarubin C might be involved in suppressing the production of reactive oxygen species (ROS) by neutrophilic granulocytes in a stimulus-dependent manner. This could explain the reduced immune response in conditions like pityriasis versicolor despite a high fungal load (Wroblewski et al., 2005).
Production by Different Yeast Species : Research has shown that not only Malassezia furfur but also Candida glabrata can produce Pityriarubin C and other related pigments when cultured in specific conditions. This finding suggests that the biochemical pathway for the synthesis of these compounds is fundamental and possibly ancient, not exclusive to Malassezia furfur (Mayser et al., 2007).
Eigenschaften
Produktname |
Pityriarubin C |
|---|---|
Molekularformel |
C32H19N3O5 |
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
3-hydroxy-4,7,8-tris(1H-indol-3-yl)-1-oxaspiro[4.4]nona-3,7-diene-2,6,9-trione |
InChI |
InChI=1S/C32H19N3O5/c36-28-27(21-15-35-24-12-6-3-9-18(21)24)32(40-31(28)39)29(37)25(19-13-33-22-10-4-1-7-16(19)22)26(30(32)38)20-14-34-23-11-5-2-8-17(20)23/h1-15,33-36H |
InChI-Schlüssel |
HODDPEOUHGCZAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C4(C3=O)C(=C(C(=O)O4)O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87 |
Synonyme |
pityriarubin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



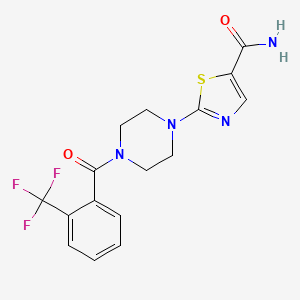

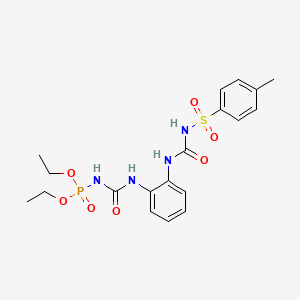
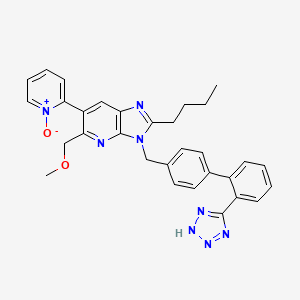


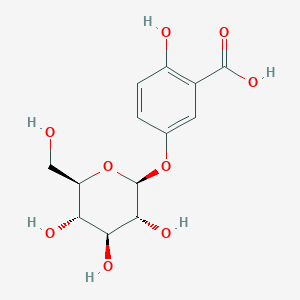



![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
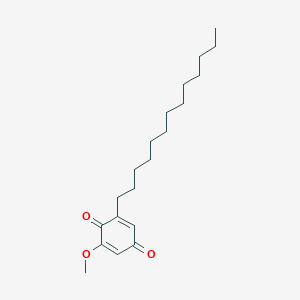
![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)
![1-[cyclohexyl(methyl)amino]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea](/img/structure/B1247152.png)